Solcitinib

Catalog No.
S543558
CAS No.
1206163-45-2
M.F
C22H23N5O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solcitinib

CAS Number

1206163-45-2

Product Name

Solcitinib

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N

SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2586184; GSK 2586184; GSK-2586184; GSK2586184A; GSK-2586184A; GSK 2586184A; GLPG-0778; GLPG 0778; GLPG0778; G154578; Solcitinib.

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Description

The exact mass of the compound Solcitinib is 389.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Systemic Lupus Erythematosus (SLE)

Field: The specific scientific field is Rheumatology and Immunology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Systemic Lupus Erythematosus (SLE) . SLE is a chronic, multifactorial autoimmune disease with complex pathogenesis characterized by the imbalance of pro-inflammatory and anti-inflammatory cytokines .

Methods of Application: The JAK-STAT pathways consist of four JAK kinases and seven STATs family members. The dysregulation of JAK-STAT pathways represents an important process in the pathogenesis of SLE . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in SLE .

Results or Outcomes: JAK inhibitors are currently being investigated in phase II and III trials and are considered to become the next stage in SLE therapy . The development of clinically useful kinase inhibitors might improve upon traditional therapeutic strategies .

Application in Connective Tissue Diseases (CTDs)

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of various Connective Tissue Diseases (CTDs) including RA, systemic lupus erythematosus, dermatomyositis, systemic sclerosis, Sjögren’s syndrome, and vasculitis .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of CTDs . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in CTDs .

Results or Outcomes: JAK inhibitors have great potential for the treatment of various CTDs by reducing multiple cytokine production and suppressing inflammation, with the advantages of rapid onset in an oral formulation and decreased corticosteroid dependence and the associated adverse events, especially in refractory cases .

Application in Psoriatic Arthritis (PsA)

Field: The specific scientific field is Rheumatology and Dermatology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Psoriatic Arthritis (PsA) . PsA is a type of arthritis that affects some people who have psoriasis, a condition that features red patches of skin topped with silvery scales .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of PsA . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in PsA .

Results or Outcomes: JAK inhibitors are increasingly being tested for inflammatory diseases other than RA . The value of different JAK inhibitors’ specificities across disease states remains to be defined . The acceptable safety profile of JAK inhibitors, across disease states, remains to be confirmed .

Application in Inflammatory Bowel Disease (IBD)

Field: The specific scientific field is Gastroenterology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Inflammatory Bowel Disease (IBD) . IBD is a term for two conditions (Crohn’s disease and ulcerative colitis) that are characterized by chronic inflammation of the gastrointestinal (GI) tract .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of IBD . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in IBD .

Solcitinib, also known as GSK-2586184 or GLPG-0778, is a selective inhibitor of Janus kinase 1 (JAK1). It belongs to the class of small molecule drugs that target the JAK-STAT signaling pathway, which plays a crucial role in mediating immune responses and inflammation. The compound features a triazolopyridine scaffold and an acyclopropylamide moiety, contributing to its unique pharmacological properties and selectivity for JAK1 over JAK2 and TYK2 by more than ten-fold .

Typical of small organic molecules. Key reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, affecting the oxidation state of the compound.
  • Reduction: The reverse of oxidation, where electrons are added to the molecule.
  • Substitution Reactions: These involve the replacement of one functional group with another, which can modify the compound's biological activity .

The specific conditions and reagents for these reactions can vary but typically involve standard organic synthesis techniques.

Solcitinib exhibits potent biological activity as a JAK1 inhibitor. Its inhibition of JAK1 disrupts the signaling pathways associated with various cytokines, particularly those involved in inflammatory processes. Clinical studies have evaluated its efficacy in treating conditions such as psoriasis and systemic lupus erythematosus (SLE) . The compound has shown promise in reducing inflammation and modulating immune responses effectively.

The synthesis of Solcitinib involves several steps that focus on constructing its triazolopyridine core and acyclopropylamide side chain. While specific synthetic routes are proprietary, general strategies include:

  • Formation of the Triazolopyridine Core: This may involve cyclization reactions using appropriate precursors.
  • Attachment of Acyclopropylamide: This step typically involves amide bond formation through coupling reactions.
  • Purification: Common techniques such as crystallization or chromatography are used to isolate the final product in high purity .

Solcitinib is primarily being investigated for its therapeutic potential in autoimmune diseases, particularly:

  • Psoriasis: Clinical trials have demonstrated its ability to reduce symptoms effectively.
  • Systemic Lupus Erythematosus: Ongoing studies aim to assess its efficacy in managing this complex autoimmune condition .

Additionally, its role in cancer therapy is being explored due to its mechanism of action on immune modulation.

Studies on Solcitinib's interactions focus on its pharmacokinetics and potential drug-drug interactions. As a selective JAK1 inhibitor, it may interact with other medications that influence the JAK-STAT pathway or those metabolized by similar enzymatic pathways. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Several other compounds share structural similarities or pharmacological targets with Solcitinib. Below is a comparison highlighting their uniqueness:

Compound NameTargetSelectivityPhaseIndications
TofacitinibJAK1/JAK3ModerateApprovedRheumatoid arthritis
BaricitinibJAK1/JAK2HighApprovedRheumatoid arthritis
UpadacitinibJAK1HighApprovedRheumatoid arthritis
FilgotinibJAK1HighApprovedRheumatoid arthritis
DecernotinibJAK3ModeratePhase IIRheumatoid arthritis

Uniqueness of Solcitinib:

  • Solcitinib is distinguished by its high selectivity for JAK1 over other JAK family members, which may result in fewer side effects related to hematopoiesis compared to non-selective inhibitors like Tofacitinib .
  • Its specific scaffold design allows for unique interactions within the binding site, potentially leading to different efficacy profiles in treating autoimmune diseases.

Molecular Formula and Composition

Solcitinib exhibits the molecular formula C₂₂H₂₃N₅O₂, representing a complex organic compound with a molecular weight of 389.45 grams per mole [1] [2]. The compound is characterized by its diverse elemental composition, incorporating 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms within its molecular framework [1] [3]. The chemical structure contains multiple aromatic rings and heterocyclic components that contribute to its distinctive pharmacological profile [2].

The compound is registered under the Chemical Abstracts Service number 1206163-45-2 and possesses the International Union of Pure and Applied Chemistry name N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]- [1] [2] [4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C, which provides a systematic description of the molecular connectivity [2] [7].

PropertyValueReference
Molecular FormulaC₂₂H₂₃N₅O₂ [1] [2]
Molecular Weight389.45 g/mol [1] [2]
Chemical Abstracts Service Number1206163-45-2 [1] [2]
Monoisotopic Mass389.185175 Da [2] [3]
Heavy Atom Count29 [2]

Structural Characteristics

Triazolopyridine Scaffold Analysis

The triazolopyridine scaffold represents the central structural motif of Solcitinib, specifically featuring a [1] [2] [4]triazolo[1,5-a]pyridine core system [4]. This heterocyclic framework is characterized by the fusion of a triazole ring with a pyridine ring, forming a bicyclic aromatic system that serves as the primary pharmacophore [4] [23]. The triazolopyridine scaffold is positioned at the 5-position with a 4-(3,3-dimethylazetidine-1-carbonyl)phenyl substituent, which significantly influences the compound's three-dimensional conformation and biological activity [1] [4].

The triazolopyridine core demonstrates notable structural stability due to the aromatic character of both component rings [18] [23]. The nitrogen atoms within the triazole portion occupy the 1, 2, and 4 positions, while the pyridine ring provides additional nitrogen functionality at the bridgehead position [23] [30]. This specific arrangement creates a fused heterocyclic system that exhibits distinct electronic properties compared to individual triazole or pyridine rings [18] [23].

Synthetic approaches to triazolopyridine scaffolds typically involve cyclization reactions between appropriately substituted precursors [23] [26]. The [1] [2] [4]triazolo[1,5-a]pyridine framework can be constructed through various methodologies, including condensation reactions with hydrazinylpyridines and subsequent cyclization processes [23] [30]. The scaffold demonstrates versatility in medicinal chemistry applications due to its ability to accommodate diverse substituent patterns while maintaining structural integrity [26] [30].

Acyclopropylamide Positioning

The acyclopropylamide moiety in Solcitinib is strategically positioned at the 2-position of the triazolopyridine scaffold, contributing significantly to the compound's overall molecular architecture [4]. This structural element consists of a cyclopropane ring directly attached to a carboxamide functional group, which forms a covalent bond with the nitrogen atom of the triazolopyridine system [1] [4]. The cyclopropane ring introduces conformational rigidity and unique steric properties that influence the compound's binding characteristics [17] [24].

The cyclopropane component of the acyclopropylamide exhibits characteristic ring strain due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry [17]. This ring strain contributes to the reactivity and conformational preferences of the molecule [17]. The carboxamide linkage provides a hydrogen bond donor capability through the amide nitrogen and a hydrogen bond acceptor site via the carbonyl oxygen [2] [6].

The positioning of the acyclopropylamide substituent creates a specific spatial arrangement that is critical for the compound's biological activity [4]. The cyclopropane ring occupies a defined volume in three-dimensional space, creating unique steric interactions with target proteins [17] [24]. The synthesis of cyclopropanecarboxamide derivatives typically involves the reaction of cyclopropanecarbonyl chloride with appropriate amine nucleophiles under controlled conditions [24].

Physical and Chemical Properties

Solcitinib demonstrates specific physicochemical characteristics that influence its behavior in various environments [2] [6]. The compound exhibits a calculated logarithm of the partition coefficient (XLogP3-AA) value of 2.8, indicating moderate lipophilicity [2]. This property suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [2] [6].

The molecular topology reveals one hydrogen bond donor site and four hydrogen bond acceptor sites, contributing to the compound's interaction potential with biological targets [2] [6]. The topological polar surface area measures 79.6 square angstroms, which falls within the range associated with favorable oral bioavailability according to established pharmaceutical guidelines [2] [6]. The compound contains four rotatable bonds, indicating moderate conformational flexibility [2].

Physical PropertyValueReference
XLogP3-AA2.8 [2]
Hydrogen Bond Donors1 [2] [6]
Hydrogen Bond Acceptors4 [2] [6]
Rotatable Bonds4 [2] [6]
Topological Polar Surface Area79.6 Ų [2] [6]
Complexity648 [2]
Exact Mass389.18517499 Da [2]

The compound exhibits no defined stereocenter atoms, indicating an absence of chiral centers in its molecular structure [2]. The formal charge of the molecule is zero, reflecting a neutral electronic state under standard conditions [2]. Solcitinib demonstrates solubility in dimethyl sulfoxide at concentrations up to 20 milligrams per milliliter (51.35 millimolar), indicating good solubility in polar aprotic solvents [7]. The compound should be stored at temperatures below -20 degrees Celsius to maintain stability [7].

Synthetic Pathways and Production Methods

The synthesis of Solcitinib involves multiple strategic approaches centered around the construction of the triazolopyridine scaffold and subsequent functionalization [23] [26]. The primary synthetic route typically begins with the preparation of appropriately substituted pyridine precursors, followed by triazole ring formation through cyclization reactions [23] [30]. The most common methodology involves the reaction of 2-hydrazinylpyridine derivatives with suitable electrophilic partners to establish the fused heterocyclic system [23].

The triazolopyridine core construction can be achieved through various cyclization strategies, including the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents [23] [26]. Alternative approaches involve 5-exo-dig-type cyclization reactions using chloroethynyl precursors, which provide direct access to the desired triazolopyridine framework [23]. The choice of synthetic methodology depends on the specific substitution pattern required and the availability of starting materials [26] [30].

The incorporation of the 4-(3,3-dimethylazetidine-1-carbonyl)phenyl substituent requires the synthesis of the azetidine component through specialized methodologies [27] [28]. The 3,3-dimethylazetidine moiety can be prepared via intramolecular cyclization reactions of appropriately functionalized precursors [27] [28]. One effective approach involves the iodine-mediated cyclization of γ-prenylated amines, which provides access to 3,3-dimethylazetidines in a diastereoselective manner [28].

Synthetic StepMethodologyConditionsReference
Triazolopyridine FormationCyclization of hydrazinylpyridinesCondensation agents, heating [23] [26]
Azetidine SynthesisIntramolecular cyclizationIodine-mediated, room temperature [28]
Cyclopropanecarboxamide FormationAcylation reactionCyclopropanecarbonyl chloride, base [24]
Final CouplingAmide bond formationCoupling reagents, mild conditions [24]

The final assembly of Solcitinib involves the coupling of the triazolopyridine intermediate with the cyclopropanecarboxamide component [24]. This step typically employs standard amide bond-forming reactions using appropriate coupling reagents under mild conditions to preserve the integrity of sensitive functional groups [24]. The cyclopropanecarboxamide component can be synthesized from cyclopropanecarbonyl chloride through reaction with ammonia in dichloromethane, yielding the desired amide product in quantitative yields [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.18517499 g/mol

Monoisotopic Mass

389.18517499 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3V7GQ1260K

Wikipedia

Solcitinib

Dates

Modify: 2023-08-15

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